molecular formula C13H16N4 B3055998 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine CAS No. 682732-81-6

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine

Cat. No.: B3055998
CAS No.: 682732-81-6
M. Wt: 228.29 g/mol
InChI Key: MGWPXZSRGVTMHX-UHFFFAOYSA-N
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Description

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused to a pyridine ring, with a benzyl group attached to the nitrogen atom at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a β-ketoester, followed by cyclization and subsequent functionalization to introduce the benzyl group. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Mechanism of Action

The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

Uniqueness

What sets 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the benzyl group at position 5 and the tetrahydro structure of the pyridine ring contribute to its distinct properties compared to other pyrazolopyridine derivatives .

Properties

IUPAC Name

5-benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-13-11-9-17(7-6-12(11)15-16-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWPXZSRGVTMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651793
Record name 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682732-81-6
Record name 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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